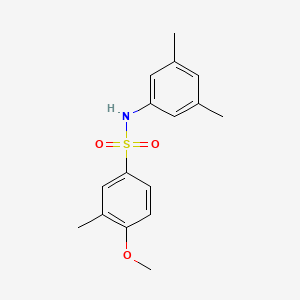
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as DMMS, is a sulfonamide compound that has been extensively studied for its potential applications in various fields of science. DMMS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.4 g/mol. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules, such as prostaglandins and leukotrienes. N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of enzymes involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for use in laboratory experiments, including its high yield of synthesis, good solubility in organic solvents, and potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs, and the exploration of its potential applications in other fields of science, such as materials science and environmental science. Further studies are also needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of 3,5-dimethylphenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3,5-dimethylphenylamine in the presence of a catalyst such as triethylamine. The yield of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide using these methods is typically high, and the compound can be purified using recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-7-12(2)9-14(8-11)17-21(18,19)15-5-6-16(20-4)13(3)10-15/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMFSKAMYINJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


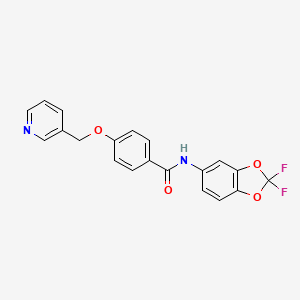
![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)


![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)
![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)

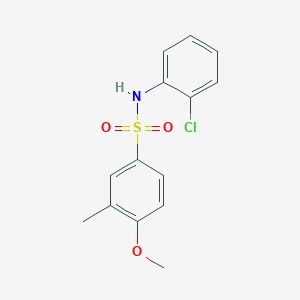
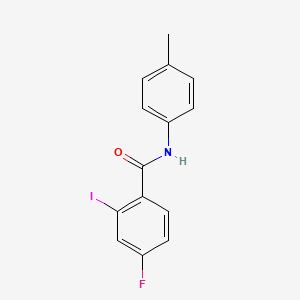
![4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)
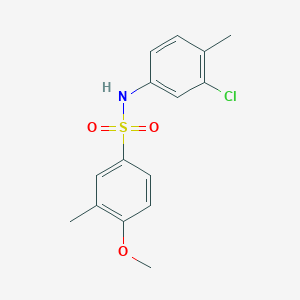

![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)